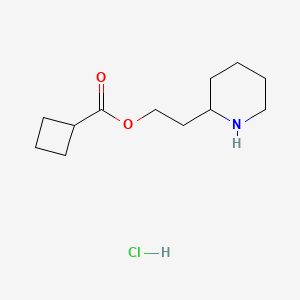

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-2-ylethyl cyclobutanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(10-4-3-5-10)15-9-7-11-6-1-2-8-13-11;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFUHBQYBAYIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the initial synthesis of cyclobutane esters, which are subsequently functionalized with piperidine derivatives. The key steps include:

- Formation of cyclobutane esters through [3 + 2] cycloaddition reactions or ring contraction methods.

- Introduction of the piperidine group via nucleophilic substitution or amide formation.

- Final salt formation with hydrochloric acid to obtain the hydrochloride salt.

Reaction Pathway

- Step 1: Synthesis of cyclobutane ester intermediates, often via [3 + 2] cycloaddition of olefins with suitable precursors or through ring contraction of pyrrolidines.

- Step 2: Nucleophilic substitution of the ester or acid chloride with piperidine derivatives.

- Step 3: Quaternization or salt formation with hydrochloric acid to produce the hydrochloride salt.

Research Findings

- The synthesis of multisubstituted cyclobutanes from pyrrolidines via nitrogen extrusion and ring contraction has been demonstrated, providing access to functionalized cyclobutane cores suitable for further modification (see).

- The conversion of cyclobutane intermediates into piperidine derivatives involves acylation and subsequent salt formation, as detailed in recent synthetic studies.

Reaction of Piperidine Derivatives with Cyclobutane Precursors

Method Overview

This method involves direct coupling of piperidine derivatives with cyclobutanecarboxylate precursors, often under controlled conditions:

- Use of cyclobutanecarboxylic acid derivatives or acid chlorides.

- Nucleophilic attack by piperidine or its derivatives.

- Acidic work-up to form the hydrochloride salt.

Typical Procedure

- React piperidine with cyclobutanecarboxylic acid chloride in an inert solvent such as dichloromethane.

- Catalyze the reaction with bases like triethylamine to neutralize HCl formed.

- Isolate the product via filtration and purify by recrystallization.

- Convert to hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.

Research Data

- The synthesis of similar compounds has been reported with high yields, emphasizing the importance of temperature control and inert atmospheres to prevent side reactions.

Ring Contraction and Functionalization of Pyrrolidines

Method Overview

An advanced route involves the contraction of pyrrolidines to cyclobutane derivatives, which are then functionalized:

- Pyrrolidines are prepared via [3 + 2] cycloaddition reactions.

- Nitrogen extrusion induces ring contraction, forming cyclobutane cores.

- Subsequent acylation with piperidine derivatives yields the target compound.

Research Findings

- A notable example involves nitrogen extrusion/ring contraction of pyrrolidines, followed by hydrolysis and acylation, to synthesize complex cyclobutane derivatives with piperidine groups (see).

- This method offers stereoselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Purification and Salt Formation

Purification Techniques

- Fractional distillation under reduced pressure.

- Crystallization from suitable solvents.

- Chromatographic adsorption for high purity.

Salt Formation

- Dissolving the free base in water or alcohol.

- Adding hydrochloric acid (gas or aqueous solution).

- Isolating the hydrochloride salt via filtration or evaporation.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkane Esters

2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride

- Structure : Cyclopentane replaces cyclobutane; piperidinyl group at position 4 instead of 2.

- Molecular Formula: C₁₃H₂₄ClNO₂ (vs. C₁₂H₂₂ClNO₂ for the cyclobutane analogue).

- Properties :

Ethyl 2-(Piperidin-4-yl)acetate

Piperidine Derivatives with Varied Substituents

N-Methylpiperidine Hydrochloride

- Structure : Simple N-methylated piperidine.

- Properties :

- Role : Primarily a building block; lacks the ester functionality for covalent binding .

Ritalinic Acid Hydrochloride (Methylphenidate Carboxylic Acid Hydrochloride)

- Structure : Phenyl-piperidine acetic acid derivative.

- Properties :

- Molecular Weight : 255.75 g/mol.

- Pharmacology : Metabolite of methylphenidate; exhibits CNS activity.

- Comparison : The phenyl group enhances aromatic interactions, whereas the cyclobutane ester in the target compound may prioritize steric effects in target binding .

Fluorinated and Trifluoromethylated Analogues

Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]... (EP 4,374,877 A2) feature fluorinated aryl groups.

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LCMS [M+H]+ | HPLC Retention Time (min) |

|---|---|---|---|---|---|

| 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate HCl | C₁₂H₂₂ClNO₂ | ~247.73 | Cyclobutane, Piperidine | 411 | 1.18 (SMD-TFA05) |

| 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate HCl | C₁₃H₂₄ClNO₂ | 261.79 | Cyclopentane, Piperidine | N/A | N/A |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 185.27 | Acetate, Piperidine | N/A | N/A |

| Ritalinic Acid Hydrochloride | C₁₄H₁₈ClNO₂ | 255.75 | Phenyl, Piperidine | N/A | N/A |

| N-Methylpiperidine HCl | C₆H₁₃N·HCl | 135.63 | N-Methylpiperidine | N/A | N/A |

Research Findings and Implications

- Cyclobutane vs. Cyclopentane : Cyclobutane’s smaller ring increases ring strain but may improve binding affinity to rigid enzyme pockets compared to cyclopentane .

- 4-piperidinyl analogues .

- Fluorination Effects : Fluorinated analogues demonstrate enhanced metabolic stability, suggesting opportunities for optimizing the target compound’s pharmacokinetics .

Biological Activity

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a piperidine derivative with promising biological activities. This compound, with the molecular formula C12H22ClNO2, has been investigated for its potential therapeutic effects, particularly in antimicrobial and antiviral applications. The unique structure, characterized by a cyclobutane ring, may contribute to its distinct biological properties.

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives. These reactions are crucial for understanding its biological interactions and therapeutic potential.

- Oxidation : Converts the compound into ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution : Introduces different functional groups depending on the nucleophile used.

The mechanism of action involves the compound's interaction with specific molecular targets, potentially modulating receptor or enzyme activity. This modulation is key to its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, derivatives of piperidine have shown varying minimum inhibitory concentration (MIC) values. For instance, compounds derived from similar structures demonstrated notable activity against Candida auris, a resistant fungal pathogen .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 10 | 8–32 | Bacterial strains |

| Compound 11 | 16–32 | Bacterial strains |

| pta1 | 0.24–0.97 | C. auris |

| pta2 | 0.97–3.9 | C. auris |

Antiviral Potential

The compound's antiviral properties have also been explored, particularly in the context of emerging viral infections. Its ability to inhibit viral replication pathways makes it a candidate for further investigation in antiviral drug development .

Case Studies

- Study on Antifungal Activity : A recent study synthesized several piperidine derivatives and tested them against clinical isolates of C. auris. The results indicated that certain derivatives could induce cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents .

- Research on Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of piperidine derivatives against a range of bacterial infections. The results showed that some derivatives exhibited significant zones of inhibition, suggesting their utility in treating resistant bacterial infections .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example:

- Temperature and Solvent Selection : Elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile) may enhance cyclobutane ring formation .

- Catalyst Use : Acid catalysts (e.g., HCl) or coupling agents (e.g., EDCI/HOBt) can improve esterification efficiency between piperidine and cyclobutanecarboxylic acid derivatives .

- Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water mixtures can isolate high-purity product (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H and C NMR to verify proton environments (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) and carbon assignments . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClNO).

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns can detect impurities at <0.5% .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the piperidine-cyclobutane linkage .

Q. How should stability studies be designed to evaluate the compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC and FTIR for ester bond hydrolysis or piperidine ring oxidation .

- Long-Term Stability : Store aliquots at -20°C (dry) and 4°C (solution in DMSO). Assess monthly for 12 months to establish shelf-life .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s biological activity?

Methodological Answer:

- Enantiomer Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) .

- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors). For example, (R)-enantiomers may show 3–5x higher affinity due to spatial alignment with receptor pockets .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and correlate with IC values .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., conflicting receptor-binding results)?

Methodological Answer:

- Assay Validation : Confirm receptor specificity using knockout cell lines or competitive antagonists (e.g., haloperidol for D2 receptors) .

- Buffer Optimization : Adjust pH (6.5–7.5) and ion concentration (e.g., Mg for GPCR stability) to minimize false positives .

- Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply statistical corrections (e.g., Benjamini-Hochberg) to address variability .

Q. What strategies are effective for studying the compound’s metabolic pathways in vitro?

Methodological Answer:

- Liver Microsome Incubations : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min. Quench with acetonitrile and analyze metabolites via LC-MS/MS .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Reactive Intermediate Trapping : Add glutathione (5 mM) to detect electrophilic intermediates formed via piperidine N-oxidation .

Q. How can researchers address challenges in isolating enantiomers or diastereomers of the compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA or IC columns with hexane:isopropanol (90:10, 0.1% TFA) for baseline separation .

- Derivatization : Convert the compound to diastereomeric esters (e.g., Mosher’s acid chloride) for easier separation via silica gel chromatography .

- Crystallization-Induced Resolution : Seed racemic mixtures with enantiopure crystals to promote selective crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.